Dovitinib lactate Dovitinib lactate Dovitinib Lactate is the orally bioavailable lactate salt of a benzimidazole-quinolinone compound with potential antineoplastic activity. Dovitinib strongly binds to fibroblast growth factor receptor 3 (FGFR3) and inhibits its phosphorylation, which may result in the inhibition of tumor cell proliferation and the induction of tumor cell death. In addition, this agent may inhibit other members of the RTK superfamily, including the vascular endothelial growth factor receptor; fibroblast growth factor receptor 1; platelet-derived growth factor receptor type 3; FMS-like tyrosine kinase 3; stem cell factor receptor (c-KIT); and colony-stimulating factor receptor 1; this may result in an additional reduction in cellular proliferation and angiogenesis, and the induction of tumor cell apoptosis. The activation of FGFR3 is associated with cell proliferation and survival in certain cancer cell types.
Brand Name: Vulcanchem
CAS No.: 915769-50-5
VCID: VC0005570
InChI: InChI=1S/C21H21FN6O.C3H6O3.H2O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;1-2(4)3(5)6;/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2,4H,1H3,(H,5,6);1H2
SMILES: CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N.O
Molecular Formula: C24H29FN6O5
Molecular Weight: 500.5 g/mol

Dovitinib lactate

CAS No.: 915769-50-5

Cat. No.: VC0005570

Molecular Formula: C24H29FN6O5

Molecular Weight: 500.5 g/mol

* For research use only. Not for human or veterinary use.

Dovitinib lactate - 915769-50-5

CAS No. 915769-50-5
Molecular Formula C24H29FN6O5
Molecular Weight 500.5 g/mol
IUPAC Name 4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid;hydrate
Standard InChI InChI=1S/C21H21FN6O.C3H6O3.H2O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;1-2(4)3(5)6;/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2,4H,1H3,(H,5,6);1H2
Standard InChI Key QDPVYZNVVQQULH-UHFFFAOYSA-N
Isomeric SMILES CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N/C(=C/4\C(=C5C(=NC4=O)C=CC=C5F)N)/N3.O
SMILES CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N.O
Canonical SMILES CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N.O

Chemical and Physical Properties of Dovitinib Lactate

Structural Characteristics

Dovitinib lactate, also known as CHIR-258 lactate or TKI-258 lactate, is a benzimidazole-quinolinone derivative with a molecular weight of 482.52 g/mol . The lactate moiety (C3H6O3C_3H_6O_3) is ionically bonded to the parent compound, forming a stable salt that crystallizes as a light green-yellow solid . Its hydrate form (C24H29FN6O5C_{24}H_{29}FN_6O_5) includes a water molecule, slightly altering solubility profiles . The compound’s planar structure enables minor groove DNA binding, a feature shared with Hoechst 33258, which may contribute to its topoisomerase II inhibition .

Table 1: Key Chemical Properties of Dovitinib Lactate

PropertyValue
CAS Number692737-80-7 (anhydrous)
915769-50-5 (hydrate)
Molecular FormulaC24H27FN6O4C_{24}H_{27}FN_6O_4
Molecular Weight482.52 g/mol
Melting Point>190°C (decomposes)
SolubilityDMSO, methanol (slight)
Storage Conditions2–8°C (refrigerated)

Stability and Formulation

The compound’s stability is pH-dependent, with optimal solubility achieved in acidic conditions . Preclinical formulations often use dimethyl sulfoxide (DMSO) for in vitro studies, while clinical trials employ oral capsules containing lactose or microcrystalline cellulose . Degradation pathways include hydrolysis of the lactam ring under alkaline conditions, necessitating protective storage .

Pharmacological Mechanisms of Action

Kinase Inhibition Profile

Dovitinib lactate targets RTKs implicated in tumor angiogenesis and growth:

  • VEGFR1/2/3: Inhibition disrupts endothelial cell signaling, reducing tumor vasculature .

  • FGFR1/3: Blockade impedes fibroblast-driven tumor microenvironment support .

  • PDGFRB: Suppression limits pericyte recruitment and stromal interaction .

  • KIT and FLT3: Antagonism is relevant in hematologic malignancies like AML .

The compound’s half-maximal inhibitory concentrations (IC50IC_{50}) range from 1–10 nM for VEGFR2 and FGFR1, underscoring potency .

DNA Binding and Topoisomerase II Inhibition

Beyond kinase targeting, dovitinib lactate binds DNA with a dissociation constant (KdK_d) of 7.0 µM, stabilizing the double helix and increasing melting temperature (TmT_m) . Molecular docking studies suggest minor groove interaction akin to Hoechst dyes . This binding facilitates topoisomerase IIα inhibition, trapping DNA cleavage complexes and inducing double-strand breaks . Such dual mechanisms may explain activity in kinase-resistant tumors.

Clinical Applications and Trial Data

Pancreatic Neuroendocrine Tumors (PNETs)

A phase II trial (NCT02108782) evaluated dovitinib lactate in 45 PNET patients stratified by prior VEGF inhibitor exposure :

Treatment comprised 500 mg/day orally on days 1–5, 8–12, 15–19, and 22–26 per 28-day cycle . Median time to progression was 11.2 months, surpassing sunitinib’s 11.1 months in prior studies .

Exploratory Use in Other Cancers

Preclinical data support activity in:

  • AML: FLT3-ITD mutations sensitize cells to dovitinib lactate (IC50IC_{50} 2 nM) .

  • Multiple Myeloma: FGFR3 inhibition induces apoptosis in t(4;14)-positive cell lines .

  • Renal Cell Carcinoma: Combined VEGFR/FGFR blockade overcomes axitinib resistance .

Pharmacodynamic Biomarkers and Resistance Mechanisms

Circulating Biomarkers

Tertiary endpoints in NCT02108782 assessed plasma changes post-treatment :

  • VEGF and sVEGFR1: 40% decrease by week 8, correlating with PFS (r=0.62r=0.62) .

  • bFGF and FGF23: 2.5-fold increase, suggesting feedback upregulation .

  • Collagen IV: Elevated levels indicate extracellular matrix remodeling .

Tumor Microenvironment Adaptation

Resistance mechanisms include:

  • FGFR1 Amplification: Observed in 30% of progressing PNET biopsies .

  • ATP-Binding Cassette (ABC) Efflux: Overexpression reduces intracellular drug accumulation .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator